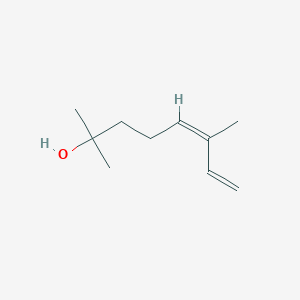

5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-

Description

Contextualizing (Z)-5,7-Octadien-2-ol, 2,6-Dimethyl- within Monoterpenoid Chemistry

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C₁₀H₁₈O when modified to include an oxygen-containing functional group. nih.govnih.gov These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities and applications in fragrances, flavorings, and pharmaceuticals. nih.govlibretexts.org (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- fits within this class as an acyclic monoterpenoid alcohol. nih.gov Its structure is derived from the joining of two isoprene units, and it possesses a hydroxyl group, classifying it as a terpene alcohol. nih.govnih.gov

This compound is a known volatile secondary metabolite found in plants such as certain grape varieties (Vitis vinifera). frontiersin.orgnih.govnih.gov In the context of its natural occurrence, it is often associated with the chemical defense mechanisms of plants and as a component of their characteristic aroma profiles. libretexts.org Furthermore, it has been identified as a key component of the aggregation pheromone of the western pine beetle (Dendroctonus brevicomis), highlighting its significance in insect chemical communication.

Stereochemical Considerations and Isomeric Forms: Focus on the (Z)-Isomer

The chemical structure of 2,6-dimethyl-5,7-octadien-2-ol (B1237534) allows for stereoisomerism, primarily due to the presence of a double bond at the C5 position. This gives rise to two geometric isomers: the (Z)-isomer and the (E)-isomer. The (Z)-isomer, the focus of this article, has the higher priority groups on the same side of the double bond, also referred to as the cis-isomer. Its counterpart, the (E)-isomer, is known as trans-ocimenol. muzablends.com

The stereochemistry of these isomers is crucial to their biological activity. In many biological systems, including insect olfaction, the specific configuration of a molecule determines its ability to bind to receptor proteins and elicit a response. The stereoselective synthesis of these isomers is therefore a significant area of research in organic chemistry, often employing methods that can control the geometry of the newly formed double bond. mdpi.com The Diels-Alder reaction, for instance, is a powerful tool for creating six-membered rings with high stereocontrol, and principles from such reactions inform the synthesis of specific dienol isomers. wikipedia.organu.edu.aunih.gov

Historical Perspectives in Dienol Research and Discovery

The study of dienols is intrinsically linked to the broader history of terpene and pheromone chemistry. The investigation of terpenes began in the 19th century with the work of chemists like Otto Wallach, who pioneered the study of essential oils and their components. jm-distro.com His work laid the foundation for the classification and structural elucidation of terpenes. jm-distro.com

The concept of pheromones as chemical messengers was introduced in 1959 by Peter Karlson and Martin Lüscher. insectslimited.comhankeringforhistory.com This discovery opened up a new field of chemical ecology, focusing on the identification and synthesis of these semiochemicals. The first insect pheromone, bombykol, was identified from the silkworm moth in the same year. hankeringforhistory.com

Research into dienols, particularly in the context of insect pheromones, gained momentum with the development of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allowed for the identification of minute quantities of these compounds in complex natural mixtures. The discovery of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- as a component of the western pine beetle's pheromone is a direct result of these technological advancements and the growing understanding of chemical communication in insects.

The synthesis of specific dienol isomers has been advanced by the development of stereoselective synthetic methods. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided a foundational method for the formation of cyclic compounds from dienes and has been instrumental in the development of strategies for controlling stereochemistry in organic synthesis. wikipedia.orgebsco.comsigmaaldrich.com Modern synthetic methods continue to build on these principles to achieve the precise construction of complex molecules like (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-. mdpi.com

Chemical and Physical Properties of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | nih.govfda.gov |

| Molecular Weight | 154.25 g/mol | nih.govfda.gov |

| IUPAC Name | (5Z)-2,6-dimethylocta-5,7-dien-2-ol | |

| CAS Number | 7643-59-6 | |

| Synonyms | cis-Ocimenol, cis-2,6-Dimethyl-5,7-octadien-2-ol | |

| Appearance | Colorless oily liquid | wikipedia.org |

| Odor | Camphoreous, lime, terpenic | wikipedia.org |

Computed Properties of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-

| Property | Value | Source |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 154.135765193 g/mol | nih.gov |

| Monoisotopic Mass | 154.135765193 g/mol | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

7643-59-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(5Z)-2,6-dimethylocta-5,7-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7- |

InChI Key |

IJFKZRMIRAVXRK-CLFYSBASSA-N |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/C=C |

Canonical SMILES |

CC(=CCCC(C)(C)O)C=C |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Natural Isolation and Distribution in Biological Systems

The isolation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- and its isomers has been documented in a variety of natural sources, from the tissues of higher plants to the essential oils extracted from them, and as a product of microbial activity.

This monoterpenoid has been noted in several plant species. For instance, studies on Vitis vinifera (the common grapevine) have identified related compounds. Specifically, 2,6-Dimethyl-3,7-octadiene-2,6-diol is recognized as a key intermediate in the oxidative degradation of linalool (B1675412), a closely related monoterpene, particularly during the dehydration process of grapes.

Phytochemical analyses of Aristolochia ringens have confirmed the presence of a significant percentage of terpenes in its extracts. globalscientificjournal.comtjpps.org While the specific (Z)-isomer of 5,7-Octadien-2-ol, 2,6-dimethyl- has not been explicitly detailed in these studies, the general presence of terpenoids in the genus is well-established. globalscientificjournal.comtjpps.org

The essential oils of numerous aromatic plants are rich sources of monoterpenes and their derivatives. Genera such as Artemisia, Eucalyptus, and Salvia (Sage) are known for their complex volatile profiles, which often include precursors and isomers of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-.

Artemisia : Various species of Artemisia produce essential oils containing a wide array of monoterpenoids. While direct isolation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is not always reported, the presence of its isomers and related compounds is common. For example, (Z)-6,7-epoxyocimene has been identified in the essential oil of certain Artemisia species, indicating the presence of the ocimene skeleton.

Eucalyptus : The essential oils of many Eucalyptus species are characterized by high concentrations of monoterpenes. While 1,8-cineole is often the most abundant constituent, isomers of ocimene, such as (z-β)-Ocimene, have been identified in the oil of species like Eucalyptus globulus maidenii.

Sage (Salvia) : Analysis of essential oils from the Salvia genus has also revealed a variety of monoterpenoids. Studies on species such as Salvia brachycalyx involve the analysis of related compounds, suggesting that the biosynthetic pathways for these molecules are active within the genus. nist.gov

Table 1: Occurrence of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- and Related Compounds in Natural Sources

| Biological Source | Compound/Related Compound | Finding |

|---|---|---|

| Vitis vinifera (Grape) | 2,6-Dimethyl-3,7-octadiene-2,6-diol | Identified as an intermediate from linalool degradation. |

| Aristolochia ringens | Terpenes | General class of compounds detected in extracts. globalscientificjournal.comtjpps.org |

| Artemisia spp. | (Z)-6,7-epoxyocimene | Structurally related ocimene derivative found in essential oil. |

| Eucalyptus spp. | (z-β)-Ocimene | Isomer identified in essential oil. |

| Saccharomyces cerevisiae | Ocimenol | Identified as a metabolite. jrrslasu.com |

Beyond the plant kingdom, (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- has been identified as a metabolic byproduct of microbial activity. Notably, the yeast Saccharomyces cerevisiae is capable of producing this compound, where it is referred to by its synonym, Ocimenol. jrrslasu.com This indicates that the enzymatic machinery required for its synthesis from common precursors is present in this microorganism. The production can occur during fermentation processes, where the yeast transforms substrates into a diverse range of metabolites.

Elucidation of Biosynthetic Precursors and Pathways

The formation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is a result of specific enzymatic reactions within the broader monoterpene biosynthetic pathway. Its direct precursor is the well-known monoterpene alcohol, linalool.

The biosynthesis of most monoterpenes, including linalool and its derivatives, begins with geranyl pyrophosphate (GPP). tjpps.org The enzyme linalool synthase (LIS), a type of monoterpene synthase, catalyzes the conversion of GPP to linalool. tjpps.org This reaction involves the attack of a water molecule to form the chiral center characteristic of linalool. tjpps.org

(Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is subsequently formed through the isomerization and hydration of other acyclic monoterpenes like ocimene, which itself is also synthesized from GPP. The transformation of myrcene (B1677589) to linalool and ocimene derivatives has also been observed in biotransformation studies, highlighting the interconnectedness of these acyclic monoterpenes. researchgate.net The structure of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is an isomer of linalool, and its formation can be seen as part of the metabolic grid that processes and interconverts these C10 compounds.

The enzymes responsible for monoterpene biosynthesis, known as terpene synthases (TPSs), are encoded by specific gene clusters in the genomes of plants and microorganisms. epa.gov Research into these gene clusters has provided insights into the evolution and diversification of monoterpene production.

In Vitis vinifera, for example, the genomic and biochemical basis for the biosynthesis of certain alkaloids, which share the monoterpene precursor GPP, has been traced back to ancestral gene clusters. globalscientificjournal.com This suggests a long evolutionary history of monoterpene synthesis in this species. The enzymes encoded by these genes, such as monoterpene synthases (MTPSs), are responsible for converting GPP into the diverse array of monoterpene skeletons. These enzymes exhibit stereo-specificity, leading to the formation of specific isomers of compounds like linalool and its derivatives. tjpps.org The investigation of these gene clusters and the functional characterization of the TPS enzymes are crucial for understanding the precise mechanisms that lead to the production of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- in different organisms.

Regulatory Mechanisms of Dienol Biosynthesis in Organisms

The production of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- and other terpenoids is a tightly regulated process, influenced by both internal developmental cues and external environmental stimuli. The regulatory control primarily occurs at the transcriptional level, governing the expression of the genes encoding biosynthetic enzymes, particularly terpene synthases.

In plants such as Vitis vinifera, hormonal regulation plays a pivotal role. Jasmonates, including jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that have been shown to induce the expression of terpene synthase genes. researchgate.netresearchgate.net This induction is part of a broader defense response to biotic stresses like herbivory or pathogen attack. nih.govnih.gov The signaling cascade initiated by jasmonates involves the activation of specific transcription factors. In Vitis vinifera, the transcription factor VviMYC2 has been identified as a central regulator in the jasmonate signaling pathway. VviMYC2 can cooperate with other transcription factors, such as VviMYB24, to activate the expression of terpenoid biosynthesis genes, including those responsible for the production of various terpenes. ives-openscience.eu

Light is another significant environmental factor that can influence terpenoid biosynthesis. In grapevines, light exposure has been linked to an increase in the content of wax terpenoids. This regulation is mediated by light-responsive transcription factors. Studies have identified VvHYH and VvGATA24 as activators of terpenoid biosynthesis in response to light. nih.gov These transcription factors can directly bind to the promoter regions of key biosynthetic genes, such as VvTPS12 and 3-hydroxy-3-methylglutaryl-CoA reductase 2 (VvHMGR2), thereby upregulating their expression and leading to an accumulation of terpenoid compounds. nih.gov

Table 2: Regulatory Factors Influencing the Biosynthesis of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-

| Regulatory Factor | Type | Effect on Biosynthesis |

| Jasmonates (JA, MeJA) | Phytohormone | Induction of terpene synthase gene expression |

| Light | Environmental Cue | Upregulation of terpenoid biosynthesis genes |

| VviMYC2 | Transcription Factor | Key regulator in the jasmonate signaling pathway |

| VviMYB24 | Transcription Factor | Co-activator with VviMYC2 |

| VvHYH | Transcription Factor | Light-responsive activator |

| VvGATA24 | Transcription Factor | Light-responsive activator |

Chemical Synthesis and Derivatization Strategies for Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Stereoselective and Enantioselective Synthetic Methodologies

The creation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- with high stereochemical purity necessitates precise control over the formation of both the dienol system and the chiral tertiary alcohol.

Regioselective Construction of the Dienol Moiety

The regioselective formation of the dienol is a critical step. One strategy involves the use of dienylboronates. For instance, α-alkyl-substituted homoallenyl boronates can react with aldehydes in the presence of a chiral phosphoric acid catalyst to produce (Z)-1,3-butadienyl-2-carbinols with excellent Z-selectivity and enantiopurity. acs.org This approach offers a pathway to establishing the desired dienol structure with simultaneous control of the adjacent chiral center.

Another approach is the palladium-catalyzed dienylation using sulfolene as a dienylating agent. By selecting the appropriate phosphine (B1218219) ligand, the stereochemical outcome can be directed towards the desired (Z)-isomer. Specifically, the use of Xantphos as a ligand in a palladium-catalyzed reaction has been shown to favor the formation of Z-dienes. nih.govresearchgate.net

Asymmetric Approaches to Chiral Centers

The asymmetric synthesis of the tertiary alcohol at the C2 position is a significant challenge. Traditional methods involving the addition of organometallic reagents to ketones often face difficulties in achieving high enantioselectivity for tertiary alcohols. nih.govmsu.edu

Modern approaches offer more control. One such method is the catalytic asymmetric Meisenheimer rearrangement of allylic amine N-oxides, which can produce chiral acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov This stereospecific reaction, catalyzed by a ferrocene-based bispalladacycle, is particularly effective for substrates where the substituents at the stereocenter have similar steric bulk. nih.gov

Another strategy involves the addition of vinyl, aryl, or alkynyl organometallics to ketones bearing a stereogenic sulfoxide (B87167). This method allows for the generation of tertiary alcohols in diastereomerically and enantiomerically pure forms. The sulfoxide auxiliary can then be reductively cleaved to yield the target alcohol. nih.gov

Novel Catalytic Reactions for Dienol Formation

The development of novel catalytic systems is crucial for the efficient and selective synthesis of dienols like (Z)-ocimenol.

Ruthenium catalysts have shown promise in the regioselective synthesis of dienol diesters from terminal diynes and carboxylic acids. Specifically, the catalyst [PPh2(CH2)4PPh2]Ru[η3-CH2=C(Me)CH2]2 has been reported to favor the formation of (Z,Z)-dienol diesters. While this produces a diester, subsequent selective hydrolysis could potentially yield the desired dienol.

Palladium catalysis, as mentioned earlier, offers a powerful tool for Z-selective dienylation. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands often promoting the formation of the (Z)-isomer. nih.govresearchgate.net Iron catalysts have also been explored for the Z-selective reductive coupling of alkyl halides with terminal arylalkynes, providing a cost-effective and less toxic alternative, although its application to aliphatic systems requires further development. researchgate.netwikipedia.orgnih.gov

Synthetic Routes via Condensation and Reduction Reactions

Classic organic reactions such as condensation and reduction can be strategically employed in the synthesis of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, can be utilized to construct the carbon skeleton. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.org For the synthesis of an ocimenol precursor, a suitable enolizable ketone could be condensed with an appropriate α,β-unsaturated aldehyde. The resulting dienone would then require stereoselective reduction of the ketone to the corresponding alcohol.

The reduction of a precursor dienone is a critical step where stereoselectivity must be controlled to favor the desired (Z)-isomer of the dienol. While various reducing agents are available, achieving high Z-selectivity in the reduction of acyclic dienones can be challenging and may require the use of specialized reagents or catalytic hydrogenation conditions.

A patented method describes the synthesis of a mixture of myrcenol (B1195821) and ocimenol from hydroxygeranyl diethylamine. This reaction, conducted at 150°C under reduced pressure, yielded a mixture containing 12.4% ocimenol. researchgate.net Further purification would be necessary to isolate the desired (Z)-isomer.

Controlled Hydration and Rearrangement Strategies

The controlled addition of water to a suitable diene precursor or the rearrangement of a related terpene alcohol represents another synthetic avenue.

Acid-catalyzed hydration of an alkene, such as β-myrcene, can lead to the formation of an alcohol. industrialchemicals.gov.au The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. nih.govnih.govmdpi.com However, controlling the stereochemistry and preventing unwanted side reactions and rearrangements can be difficult under strongly acidic conditions. The use of milder, more controlled hydration methods, potentially employing biocatalysis or specific acid catalysts, could offer a more selective route. For instance, the enzyme linalool (B1675412) dehydratase/isomerase from Castellaniella defragrans catalyzes the hydration of β-myrcene to (S)-linalool. While this produces a different isomer, it highlights the potential of enzymatic transformations.

The acid-catalyzed rearrangement of other monoterpene alcohols, such as linalool, is also a known phenomenon in terpene chemistry. researchgate.net Under acidic conditions, linalool can undergo rearrangements to form a variety of other terpenes, including α-terpineol and geraniol (B1671447). researchgate.net Directing this rearrangement specifically towards (Z)-ocimenol would require careful selection of reaction conditions and catalysts to control the intricate carbocation intermediates involved.

Preparation of Structurally Related Analogs and Derivatives for Research

The synthesis of analogs and derivatives of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is valuable for structure-activity relationship (SAR) studies and for exploring the biological properties of this class of compounds.

Derivatization can be achieved through modification of the hydroxyl group or the diene system. The tertiary alcohol can undergo esterification or etherification to produce a range of derivatives. These reactions can be carried out using standard synthetic protocols. For example, esterification can be achieved by reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base.

Modification of the diene moiety can be accomplished through various reactions. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct new ring systems from the conjugated diene. nih.gov The diene can react with a suitable dienophile, such as an α,β-unsaturated aldehyde or ketone, to form a cyclohexene (B86901) derivative. The stereochemistry of this reaction can often be controlled by the choice of catalyst and reaction conditions.

The synthesis of analogs can also involve the preparation of molecules with variations in the carbon skeleton. This could include, for example, homologs with different chain lengths or analogs with additional or alternative functional groups. The synthetic strategies outlined in the previous sections can be adapted to produce these novel structures for further investigation.

Synthesis of Acetate (B1210297) and Ester Derivatives

The synthesis of acetate and other ester derivatives of (Z)-5,7-octadien-2-ol, 2,6-dimethyl- can be achieved through several established chemical and enzymatic methods. These derivatives are valuable for modifying the compound's polarity, volatility, and pharmacokinetic properties.

Standard esterification procedures are commonly employed for the synthesis of terpene acetates. nih.gov For instance, the reaction of the parent alcohol with an acylating agent such as acetic anhydride or an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) can yield the corresponding acetate ester. The general scheme for such a reaction involves the nucleophilic attack of the hydroxyl group of the terpenol on the carbonyl carbon of the acylating agent.

Enzymatic methods, particularly those involving lipases, offer a high degree of selectivity and are performed under mild reaction conditions, which is advantageous for preserving the integrity of the diene system in (Z)-5,7-octadien-2-ol, 2,6-dimethyl-. mdpi.com Lipase-mediated kinetic resolution is a powerful technique for separating enantiomers of chiral alcohols. This process can involve either the enantioselective acylation of the alcohol to form an ester or the enantioselective hydrolysis of a racemic ester. For example, the asymmetric hydrolysis of a related compound, (±)-(Z)-1,5-octadien-3-yl acetate, using a lipase (B570770) has been shown to afford the corresponding (R)-alcohol with high enantiomeric excess. researchgate.net A similar strategy could be applied to produce enantiomerically enriched esters of (Z)-5,7-octadien-2-ol, 2,6-dimethyl-.

The choice of solvent, acyl donor, and specific lipase can significantly influence the reaction's efficiency and enantioselectivity. Common acyl donors for lipase-catalyzed reactions include vinyl acetate and various acid anhydrides. The progress of these reactions can be monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

A representative, though generalized, synthesis of terpene acetates involves the reaction of a terpene like α-pinene with acetic acid, which can be catalyzed by various acids. nih.gov While this specific example involves a different starting material, the fundamental principle of acid-catalyzed esterification is applicable.

Table 1: General Methods for the Synthesis of Terpene Esters

| Method | Reagents and Conditions | Product | Key Features |

| Chemical Acylation | Acetic anhydride or acyl chloride, pyridine or triethylamine, room temperature or gentle heating | Acetate or other ester | Straightforward, widely applicable |

| Lipase-Catalyzed Acylation | Racemic alcohol, acyl donor (e.g., vinyl acetate), lipase (e.g., Lipase PS), organic solvent | Enantiomerically enriched ester and remaining alcohol | High enantioselectivity, mild conditions |

| Lipase-Catalyzed Hydrolysis | Racemic ester, lipase, aqueous buffer | Enantiomerically enriched alcohol and remaining ester | High enantioselectivity, mild conditions |

Functional Group Interconversions for Activity Probes

To investigate the biological activities and molecular targets of (Z)-5,7-octadien-2-ol, 2,6-dimethyl-, it is often necessary to introduce reporter groups or reactive moieties through functional group interconversions. These "activity probes" can be used for applications such as fluorescence microscopy, affinity chromatography, and target identification.

A common strategy involves the conjugation of the terpene scaffold to a fluorescent dye, such as a BODIPY (boron-dipyrromethene) probe. acs.orgnih.gov These probes are valuable for visualizing the subcellular localization of the terpene and for studying its interactions with biological macromolecules. The synthesis of such conjugates typically involves modifying the parent alcohol to introduce a functional group, such as an amine or a carboxylic acid, that can be readily coupled to the fluorescent tag. For example, the hydroxyl group of (Z)-5,7-octadien-2-ol, 2,6-dimethyl- could be converted to a tosylate, which can then be displaced by an azide (B81097). Reduction of the azide would yield an amine, which can then be reacted with an activated ester of the BODIPY dye to form a stable amide linkage.

The position of the functional group and the nature of the linker connecting the terpene to the probe are critical design elements that can influence the biological activity and imaging properties of the resulting probe. nih.gov

Other functional group interconversions can be employed to introduce photoaffinity labels or clickable handles for bioorthogonal chemistry. For example, the hydroxyl group could be derivatized with a diazirine-containing moiety to create a photo-crosslinking probe capable of covalently binding to its target proteins upon UV irradiation. Alternatively, the introduction of a terminal alkyne or azide group would allow for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, enabling the "clicking" of the terpene to various reporter tags or affinity matrices.

Isotope Labeling in Mechanistic and Metabolic Studies

Isotope labeling is an indispensable tool for elucidating biosynthetic pathways, understanding reaction mechanisms, and tracing the metabolic fate of compounds like (Z)-5,7-octadien-2-ol, 2,6-dimethyl-. nih.gov The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), creates isotopologues that are chemically similar to the parent compound but can be distinguished by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The synthesis of isotopically labeled (Z)-5,7-octadien-2-ol, 2,6-dimethyl- can be approached in several ways. One method involves the use of labeled starting materials in the chemical synthesis of the compound. For example, the use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterated building blocks can introduce deuterium at specific positions. researchgate.net Similarly, starting materials enriched with ¹³C can be used to generate ¹³C-labeled products.

Another powerful technique is hydrogen-deuterium exchange (H/D exchange), where protons in the molecule are swapped for deuterons from a deuterium source like heavy water (D₂O) or D₂ gas, often in the presence of a catalyst. youtube.commdpi.com The position and extent of labeling can be controlled by the reaction conditions and the choice of catalyst.

Once synthesized, these labeled compounds serve as invaluable probes. In metabolic studies, a labeled version of (Z)-5,7-octadien-2-ol, 2,6-dimethyl- can be administered to a biological system, and its metabolites can be identified by tracking the isotopic label using LC-MS or GC-MS. This approach helps to map out the biotransformation pathways of the compound. Labeled compounds are also frequently used as internal standards in quantitative bioanalytical methods to improve accuracy and precision. nih.gov

In mechanistic studies, the kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the labeled and unlabeled compounds. A significant KIE can provide evidence for the involvement of a particular C-H bond cleavage in the rate-determining step of a reaction. rsc.org This is particularly useful for studying enzyme-catalyzed reactions.

Table 2: Applications of Isotope Labeling for (Z)-5,7-Octadien-2-ol, 2,6-Dimethyl-

| Isotope | Labeling Method | Application | Analytical Technique |

| Deuterium (²H) | H/D exchange, use of deuterated reagents | Metabolic fate studies, kinetic isotope effect studies, internal standard for quantification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors in biosynthesis or chemical synthesis | Biosynthetic pathway elucidation, metabolic flux analysis, structural elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Spectroscopic Characterization and Advanced Analytical Methodologies for Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise structure of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular framework can be assembled. Although a publicly available, fully assigned experimental spectrum is not readily accessible, the expected spectral characteristics can be predicted based on established principles of NMR spectroscopy.

The ¹H NMR spectrum of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The key to its analysis lies in the chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count) of each resonance. Based on its structure, one would expect signals in the olefinic, allylic, and aliphatic regions, as well as a characteristic signal for the hydroxyl proton.

Predicted ¹H NMR Spectral Data: This table is a prediction based on standard chemical shift values and coupling principles. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.0 - 6.5 | Multiplet | 1H | H-7 |

| ~ 5.5 - 5.8 | Triplet | 1H | H-5 |

| ~ 4.9 - 5.2 | Multiplet | 2H | H-8 (CH₂) |

| ~ 2.1 - 2.3 | Multiplet | 2H | H-4 (Allylic CH₂) |

| ~ 1.8 | Singlet | 3H | C6-CH₃ (Allylic) |

| ~ 1.5 - 1.7 | Multiplet | 2H | H-3 (CH₂) |

| ~ 1.4 | Singlet | 1H | OH |

| ~ 1.2 | Singlet | 6H | C2-(CH₃)₂ |

The olefinic protons at positions H-5, H-7, and H-8 would appear in the downfield region (δ 4.9-6.5 ppm). The allylic protons on the C6-methyl group and the C-4 methylene group would resonate at intermediate chemical shifts. The aliphatic protons of the C-3 methylene group and the two C-2 methyl groups would be found in the most upfield region of the spectrum. The hydroxyl proton signal is typically a broad singlet, though its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts: This table is a prediction based on standard chemical shift values. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 140 - 145 | Quaternary | C-6 |

| ~ 125 - 135 | Methine | C-5 |

| ~ 120 - 125 | Methine | C-7 |

| ~ 110 - 115 | Methylene | C-8 |

| ~ 70 - 75 | Quaternary | C-2 |

| ~ 40 - 45 | Methylene | C-3 |

| ~ 25 - 30 | Methylene | C-4 |

| ~ 25 - 30 | Methyl | C2-(CH₃)₂ |

| ~ 15 - 20 | Methyl | C-1 |

The olefinic carbons (C-5, C-6, C-7, C-8) are expected in the δ 110-145 ppm range. The carbinol carbon (C-2), being attached to an oxygen atom, would appear significantly downfield in the aliphatic region (δ ~70-75 ppm). The remaining aliphatic carbons would resonate in the upfield region (δ 15-45 ppm).

The confirmation of the (Z)-geometry at the C5-C6 double bond is a critical aspect of the structural elucidation. This is typically achieved using the Nuclear Overhauser Effect (NOE), which is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are bonded. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, a cross-peak would be expected between the proton at C-5 (H-5) and the protons of the allylic C-4 methylene group. This spatial correlation is only possible in the (Z)-isomer, where these protons are on the same side of the double bond. In the corresponding (E)-isomer, H-5 would be spatially distant from the C-4 protons, and no significant NOE would be observed.

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is a powerful technique used for determining the molecular weight of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- and for obtaining structural information through the analysis of its fragmentation patterns.

GC-MS is the method of choice for the analysis of volatile compounds like ocimenol within complex mixtures, such as essential oils. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and helps identify each component as it elutes from the GC column. Identification is confirmed by comparing the mass spectrum and the retention index (RI) of the analyte with those of known standards or library data. The retention index is a standardized measure of a compound's elution time relative to a series of n-alkane standards.

Kovats Retention Indices for cis-Ocimenol:

| Stationary Phase | Index Type | Retention Index |

| Carbowax 20M (Polar) | Kovats | 1257 |

| Methyl Silicone (Non-polar) | Kovats | 1038 |

The use of retention indices on columns of different polarity (e.g., polar Carbowax 20M and non-polar methyl silicone) provides a high degree of confidence in compound identification, as it is unlikely that two different compounds will have the same retention indices on two different stationary phases.

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound.

Predicted Key Fragments in the EI-Mass Spectrum: This table is a prediction based on common fragmentation pathways for tertiary alcohols and dienes.

| m/z | Predicted Lost Fragment | Predicted Ion Structure | Fragmentation Pathway |

| 139 | •CH₃ | [M - CH₃]⁺ | Alpha-cleavage (loss of a methyl group from C-2) |

| 136 | H₂O | [M - H₂O]⁺ | Dehydration (common for alcohols) |

| 121 | H₂O + •CH₃ | [M - H₂O - CH₃]⁺ | Dehydration followed by loss of a methyl group |

| 93 | C₃H₇O• | [C₇H₉]⁺ | Cleavage of the C3-C4 bond |

| 59 | C₇H₁₁• | [C₃H₇O]⁺ | Alpha-cleavage (loss of the octadienyl chain) |

Key fragmentation pathways would include the loss of a water molecule (M-18, m/z 136), a characteristic fragmentation for alcohols. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, would lead to the loss of a methyl radical (M-15, m/z 139) or the larger alkyl chain, resulting in a stable oxonium ion at m/z 59. Further fragmentation of the dehydrated ion (m/z 136) is also highly probable. The similarity in mass spectra between cis and trans isomers of related terpenes like ocimene suggests that distinguishing the (Z) and (E) isomers of ocimenol by mass spectrometry alone can be challenging, reinforcing the importance of chromatographic data (retention indices) for definitive identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, these methods provide confirmatory evidence for its key structural features: a tertiary alcohol group and a conjugated diene system.

While a complete, peer-reviewed spectrum for this specific isomer is not widely published, the expected vibrational modes can be inferred from its structure and comparison with similar terpene alcohols. The tertiary alcohol group (-OH) is characterized by a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. researchgate.net The C-O stretching vibration for a tertiary alcohol would be expected to produce a peak in the 1100-1200 cm⁻¹ region. google.com

The conjugated diene system (C=C-C=C) gives rise to characteristic C=C stretching vibrations. In the IR spectrum, these typically appear in the 1580-1650 cm⁻¹ region. A patent for myrcenol (B1195821), a structurally similar tertiary alcohol with a conjugated diene, reports a conjugation absorption at 1590 cm⁻¹. google.com Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent technique for characterizing the C=C bonds of the diene system. nih.gov Strong Raman signals would be expected in the same 1580-1650 cm⁻¹ region. Additionally, C-H bending vibrations associated with the vinyl groups (=CH₂) typically produce strong IR bands around 900 cm⁻¹ and 990 cm⁻¹. google.com

Table 1: Expected Vibrational Frequencies for (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Tertiary Alcohol | O-H Stretch | 3200 - 3600 (broad) | IR |

| Tertiary Alcohol | C-O Stretch | 1100 - 1200 | IR, Raman |

| Conjugated Diene | C=C Stretch | 1580 - 1650 | IR, Raman (strong) |

| Vinyl Group | =C-H Bend (out-of-plane) | ~900 and ~990 | IR |

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatography is indispensable for separating (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- from complex mixtures, such as essential oils or synthetic reaction products, and for assessing its purity.

Gas Chromatography (GC) and Retention Index Studies

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-. For robust identification, retention times are often converted to retention indices (RI), which are more consistent across different instruments and conditions. wikipedia.org The Kovats retention index system, which uses n-alkanes as a reference, is a widely accepted standard. researchgate.net The RI value depends significantly on the compound's structure and the polarity of the GC column's stationary phase. researchgate.net

Retention index data allows for the comparison of experimental results with values from extensive databases, such as that maintained by the National Institute of Standards and Technology (NIST), aiding in the identification of isomers which often have very similar mass spectra. researchgate.netnist.gov For the cis-isomer of ocimenol, which corresponds to (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, a temperature-programmed Kovats retention index has been reported. researchgate.net

Table 2: Reported Gas Chromatography Retention Index for cis-Ocimenol

| Compound | Stationary Phase | Retention Index (RI) | Reference |

|---|---|---|---|

| cis-Ocimenol | Methyl Silicone (Non-polar) | 1038 | researchgate.net |

This retention index, measured on a non-polar stationary phase, is a key parameter for identifying this specific isomer in complex mixtures and distinguishing it from other monoterpene alcohols.

Chiral Chromatography for Enantiomeric Excess Determination

(Z)-5,7-Octadien-2-ol, 2,6-dimethyl- possesses a chiral center at the C2 carbon atom, where the hydroxyl group is attached. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-. While one database incorrectly lists the compound as achiral, it correctly identifies the presence of an E/Z center, but the C2 position is a stereocenter. fda.gov The separation and quantification of these enantiomers are crucial in fields such as flavor chemistry and pheromone research, where different enantiomers can exhibit distinct biological activities.

Chiral gas chromatography is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. While specific, peer-reviewed methods for the enantiomeric resolution of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- are not prominent in the literature, the separation of chiral alcohols is a well-established practice. Commonly used CSPs for this purpose include derivatives of cyclodextrins (e.g., β- or γ-cyclodextrin) coated on a polysiloxane backbone. The hydroxyl group of the analyte can interact with the chiral selectors of the CSP through hydrogen bonding, leading to the differential retention required for separation. The determination of enantiomeric excess (% ee) is then achieved by integrating the peak areas of the two separated enantiomers.

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, typically by gas chromatography. For (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, derivatization can enhance volatility, improve peak shape, and increase thermal stability. gcms.cz

A common derivatization technique for compounds containing hydroxyl groups is silylation. sigmaaldrich.com The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used to replace the active hydrogen of the alcohol group with a trimethylsilyl (TMS) group. csqanalytics.com

The reaction with BSTFA converts the polar alcohol into a less polar and more volatile TMS ether. This is particularly advantageous for tertiary alcohols, which can be prone to dehydration at the high temperatures of the GC injection port. sigmaaldrich.com The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, meaning that derivatizing the tertiary hydroxyl group of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- may require more stringent conditions or the use of a catalyst, such as trimethylchlorosilane (TMCS), to proceed to completion. gcms.cz

Carbonyl Derivatization for Volatile Degradation Product Analysis (e.g., PFBHA, BSTFA)

Terpenes, including (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, are susceptible to oxidation, which can lead to the formation of various degradation products, notably volatile carbonyl compounds such as aldehydes and ketones. The analysis of these degradation products at trace levels often requires a derivatization step to enhance detection sensitivity.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective and widely used derivatization agent for carbonyl compounds. researchgate.net It reacts with the carbonyl group of aldehydes and ketones to form stable PFBHA-oxime derivatives. nih.gov These derivatives are significantly less volatile and exhibit excellent response with an electron capture detector (ECD) or can be readily analyzed by mass spectrometry (MS). copernicus.org The derivatization reaction can form two geometric isomers (syn- and anti-oximes), which may be separated by GC. researchgate.net

While the prompt mentions BSTFA in this context, its primary use is for silylating hydroxyl groups. sigmaaldrich.com For the analysis of carbonyl degradation products, PFBHA is the more appropriate reagent. If a degradation product contained both a carbonyl and a hydroxyl group, a two-step derivatization or the use of a silylating agent compatible with oximes might be employed. The use of PFBHA derivatization is a critical tool for studying the oxidative stability and degradation pathways of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-.

Chemical Reactivity, Degradation Pathways, and Environmental Fate of Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Atmospheric Chemistry and Oxidation Reactions

Once released into the atmosphere, (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is subject to degradation primarily through reactions with key atmospheric oxidants. These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to the formation of secondary atmospheric pollutants.

Kinetics and Mechanisms of Reaction with Ozone (O₃) and Hydroxyl Radical (OH)

The atmospheric degradation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is primarily initiated by reactions with the hydroxyl radical (OH) during the daytime and with ozone (O₃) and the nitrate (B79036) radical (NO₃) throughout the day and night. The presence of two double bonds in the structure of ocimenol makes it highly reactive towards these oxidants.

The reaction with the hydroxyl radical is significantly faster. The rate constant for the reaction of geraniol (B1671447) with OH has been measured to be (231 ± 74) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov For β-ocimene, the reaction with OH radicals is near the gas-kinetic limit, indicating a very rapid reaction. nih.gov Given the structural similarities, the atmospheric lifetime of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is expected to be short, on the order of hours, primarily governed by its reaction with OH radicals during the day. scispace.com

The reaction with ozone proceeds via the Criegee mechanism, involving the 1,3-dipolar cycloaddition of ozone to the double bonds to form a primary ozonide. mit.edu This unstable intermediate then decomposes to form a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. The Criegee intermediate can then undergo various reactions, including unimolecular decomposition or reaction with other atmospheric species.

The reaction with the hydroxyl radical can proceed via two main pathways: OH addition to the double bonds or hydrogen abstraction from the various C-H bonds or the O-H group. For unsaturated alcohols, OH addition to the C=C bonds is typically the dominant pathway.

Characterization of Gas-Phase and Surface-Mediated Degradation Products

The oxidation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- in the atmosphere leads to the formation of a variety of smaller, more oxidized volatile organic compounds (VOCs) and secondary organic aerosol (SOA).

Based on studies of similar monoterpenes, the degradation products are expected to include smaller carbonyl compounds. For example, the ozonolysis of β-ocimene has been shown to produce formaldehyde, acetone, and methylglyoxal. youtube.com The reaction of geraniol with both OH and O₃ yields acetone, glycolaldehyde, glyoxal, and methylglyoxal. nih.gov A major product from the ozonolysis of (E)-β-ocimene is 4-methylhexa-3,5-dienal. ua.pt

The specific products formed from the atmospheric degradation of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- will depend on which of the two double bonds is attacked by the oxidant. Attack at the C5=C7 double bond would lead to different fragmentation patterns and products compared to an attack at the terminal C7=C8 double bond. The formation of these secondary products can have significant implications for air quality, contributing to the formation of tropospheric ozone and particulate matter.

Acid-Catalyzed Transformations and Isomerizations

In acidic environments, such as in certain soils, atmospheric aerosols, or industrial processes, (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- can undergo various transformations, primarily through acid-catalyzed reactions. These reactions often involve the hydration of the double bonds and isomerization of the carbon skeleton.

The general mechanism for acid-catalyzed hydration of an alkene involves the protonation of the double bond to form a carbocation intermediate, followed by the nucleophilic attack of water. libretexts.orglibretexts.org This would lead to the formation of diols or triols from ocimenol. The regioselectivity of this reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.

Furthermore, the carbocation intermediates formed during acid-catalyzed reactions can undergo rearrangements, such as hydride or alkyl shifts, leading to the formation of various isomeric products. A common acid-catalyzed reaction for acyclic monoterpene alcohols is cyclization. For example, under acidic conditions, ocimenol could potentially cyclize to form cyclic ethers or alcohols. The specific products formed would depend on the reaction conditions, including the strength of the acid and the temperature.

Biotransformation and Biodegradation Studies

Microorganisms play a critical role in the breakdown of organic compounds in the environment. (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- as a naturally occurring compound, is susceptible to microbial metabolism and degradation.

Microbial Metabolism and Enzymatic Degradation

The biotransformation of terpenes is a well-documented process carried out by a wide range of microorganisms, including bacteria, yeasts, and fungi. nih.govnih.gov These organisms possess enzymes that can introduce functional groups, cleave carbon-carbon bonds, and ultimately mineralize the terpene structure.

It has been reported that ocimenol is a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov This indicates that this organism possesses the enzymatic machinery to synthesize, and likely metabolize, this compound. Fungi, in particular, are known for their ability to hydroxylate and further degrade terpenes. For instance, Aspergillus niger has been shown to metabolize various organic compounds through hydroxylation reactions. rsc.org The initial step in the microbial degradation of terpenes often involves the action of monooxygenases, which introduce a hydroxyl group, making the molecule more water-soluble and susceptible to further enzymatic attack.

The degradation pathways in bacteria often involve initial oxidation of the terminal methyl groups or the double bonds. For example, Pseudomonas species are known to degrade a variety of hydrocarbons and could potentially metabolize ocimenol through pathways involving the formation of carboxylic acids and subsequent entry into central metabolic cycles like the Krebs cycle. libretexts.orgcopernicus.org

Environmental Persistence and Biotransformation in Complex Matrices

The environmental persistence of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is expected to be low due to its high reactivity in the atmosphere and its susceptibility to microbial degradation. In soil and water, its fate will be governed by a combination of partitioning behavior, chemical degradation, and biodegradation.

The water solubility of terpenes is generally low, which can affect their bioavailability for microbial degradation. ua.pt However, the presence of the hydroxyl group in ocimenol increases its water solubility compared to its hydrocarbon analog, ocimene. This enhanced solubility can facilitate its transport in aqueous environments and its uptake by microorganisms.

In complex matrices like soil, the compound can be adsorbed to organic matter, which can either reduce its bioavailability or, in some cases, create a favorable environment for microbial degradation to occur. The rate of biodegradation will be influenced by various environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community. Studies on the degradation of other monoterpenes have shown that they are generally readily biodegradable in soil and aquatic environments.

Environmental Transport and Distribution Studies

The transport and distribution of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- in the environment are influenced by its inherent physicochemical properties and its interactions with soil, water, and air.

The leaching potential of organic compounds is influenced by their water solubility and their tendency to sorb to soil particles. For instance, studies on fuel oxygenates and BTEX compounds have shown that polar molecules may have a higher leaching potential in soils with low organic matter, while non-polar compounds are more strongly sorbed to organic-rich soils. researchgate.netcabidigitallibrary.org Terpene alcohols, being oxygenated and possessing some degree of polarity, would be expected to exhibit complex leaching behaviors dependent on specific soil characteristics. researchgate.netcabidigitallibrary.org For example, the presence of organic matter in the topsoil can lead to the sorption of less polar compounds, reducing their leaching potential. researchgate.net Conversely, in soils with higher clay content and lower organic matter, the inorganic components may show a greater affinity for more polar molecules, potentially retarding their movement. researchgate.net

The leaching of polyphenols from grape pomace, which are also oxygenated organic compounds, has been shown to be dependent on both the soil type and the specific variety of the pomace. mdpi.com This suggests that the leaching of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- would similarly be site-specific. In sandy soils, a higher leaching potential might be expected compared to silty or clay-rich soils due to the lower surface area and sorption capacity of sand particles. mdpi.com

Table 1: Estimated Soil and Leaching Parameters for Terpene Alcohols (Illustrative)

| Parameter | Estimated Value Range | Influencing Factors |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 100 - 1,000 L/kg | Molecular structure, polarity, soil organic matter content |

| Leaching Potential | Low to Moderate | Soil type (sand, silt, clay content), organic matter, rainfall, temperature |

| Adsorption to Soil | Moderate | Clay content, organic carbon content, pH |

Note: The values in this table are illustrative for terpene alcohols and are not specific to (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- due to a lack of available data.

Specific experimental determination of the Henry's Law constant for (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is not found in the reviewed literature. However, this constant is a critical parameter for assessing the partitioning of a chemical between water and air, and thus its tendency to volatilize. The Henry's Law constant can be estimated from a compound's vapor pressure and water solubility.

For terpene alcohols and related compounds, Henry's Law constants have been measured and estimated. For example, studies on various terpenes and terpenoids show a range of Henry's Law constants, indicating that volatilization from water can be a significant environmental transport pathway. nih.govhenrys-law.orgresearchgate.net The temperature dependence of the Henry's Law constant is also an important factor, with values generally increasing with temperature, leading to greater volatilization at higher temperatures. nih.gov

Given the structural similarities to other volatile organic compounds, it is expected that (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- would exhibit some degree of volatilization from moist soil and water surfaces. The rate of this process would be influenced by environmental conditions such as temperature, wind speed, and the presence of surface films.

Table 2: Estimated Physicochemical Properties Relevant to Volatilization for Terpene Alcohols (Illustrative)

| Property | Estimated Value | Source/Method |

| Vapor Pressure @ 25°C (mmHg) | 0.01 - 0.1 | Estimation based on similar compounds |

| Water Solubility (mg/L) | 100 - 500 | Estimation based on similar compounds |

| Henry's Law Constant (atm·m³/mol) | 1 x 10⁻⁵ - 1 x 10⁻⁴ | Estimation based on similar compounds |

Note: The values in this table are illustrative for terpene alcohols and are not specific to (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- due to a lack of available data. The Henry's Law constant is a key indicator of the potential for a chemical to move from water to the air.

Biological and Ecological Roles of Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Function as a Plant Volatile in Ecological Interactions

As a volatile organic compound (VOC), (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- likely plays a role in mediating interactions between plants and their environment. Plant volatiles are crucial for defense, pollination, and inter-plant communication.

It is plausible that (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, as part of a plant's volatile blend, could contribute to similar defensive strategies. The specific effects, however, would depend on the herbivore species and the plant , as different insects can perceive and react to stereoisomers differently.

Given the structural similarity, it is possible that (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- also contributes to the floral scent profile of certain plants, potentially acting as an attractant for specific pollinators. The subtle differences in the stereochemistry of (Z)- and (E)- isomers can be distinguished by insect olfactory systems, leading to different behavioral responses.

Inter-species Chemical Communication and Semiochemical Activity

(Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is classified as a semiochemical, a chemical substance that carries a message. These messages can be between individuals of the same species (pheromones) or between different species (allelochemicals). While specific examples of the semiochemical activity of the (Z)- isomer are not well-documented, the broader category of ocimenes is known to be involved in such communication nih.govmdpi.com.

For example, the release of ocimene from herbivore-damaged plants can act as a kairomone for predatory insects, signaling the presence of their prey mdpi.com. This is a classic example of tritrophic interaction, where the plant, the herbivore, and the predator of the herbivore are all communicating via chemical cues. It is conceivable that (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- could function in a similar capacity within specific ecological contexts.

Influence on Microbial Communities and Metabolism

The influence of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- on microbial communities and their metabolism is an area that requires further investigation. Plant volatiles can have antimicrobial properties, and their presence on plant surfaces and in the surrounding air can shape the microbial communities found in the phyllosphere and rhizosphere. Additionally, some microorganisms, such as the yeast Saccharomyces cerevisiae, are known to produce ocimenol as a metabolite, suggesting a role for this compound in microbial metabolism nih.gov.

Investigation of Bioactivities in Research Models (e.g., Antioxidant, Antimicrobial Assays)

Direct studies on the antioxidant and antimicrobial properties of pure (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- are scarce. However, essential oils containing ocimene and related monoterpenoids have been reported to exhibit such bioactivities. For instance, various essential oils containing a complex mixture of terpenes have demonstrated antimicrobial activity against a range of bacteria and fungi phcogrev.comms-editions.clnih.gov. Similarly, the antioxidant potential of many essential oils is well-documented and is often attributed to their phenolic and terpenoid constituents researchgate.netnih.govjscholarpublishers.combingol.edu.tr.

It is important to note that the bioactivity of an essential oil is the result of the synergistic or antagonistic effects of all its components. Therefore, attributing the observed antioxidant or antimicrobial effects to a single compound like (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- without specific testing would be speculative.

Table 1: Investigated Bioactivities of Related Terpenoid Compounds This table presents data for related compounds due to the lack of specific data for (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-.

| Bioactivity | Compound Class / Example | Observed Effect |

|---|---|---|

| Antimicrobial | Eugenol | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. phcogrev.commdpi.com |

| Limonene | Antibacterial and antifungal properties. researchgate.net | |

| Antioxidant | Nerol (B1678202) | Radical scavenging capacities. nih.gov |

| Phenolic Compounds | Ability to act as chain breakers or radical scavengers. jscholarpublishers.com |

Role as a Precursor or Metabolite in the Formation of Other Biologically Active Compounds

The role of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- as a precursor or metabolite in the formation of other biologically active compounds is not well-elucidated. In plants, monoterpenoids are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway. Geranyl pyrophosphate (GPP) is a key precursor in the biosynthesis of many monoterpenes, including ocimene isomers nih.gov. It is plausible that (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- could be an intermediate in the biosynthesis of other more complex terpenoids or that it could be metabolized by plants or microorganisms into other functional compounds. For example, it is known that the yeast Saccharomyces cerevisiae can produce 2,6-Dimethyl-1,7-octadien-3,6-diol ymdb.ca. Further research is needed to map the specific biosynthetic and metabolic pathways involving this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions of Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Investigating the Influence of Stereochemistry on Biological and Chemical Properties

The (Z)-isomer will have a distinct spatial arrangement compared to its (E)-isomer, (E)-5,7-Octadien-2-ol, 2,6-dimethyl-. This difference in geometry can significantly impact how the molecule interacts with biological targets, such as receptors or enzymes, which are themselves chiral and have specific three-dimensional binding pockets. biorxiv.org The principle that stereoisomers can have different biological activities is well-established; for instance, the (R)- and (S)-enantiomers of carvone (B1668592) are responsible for the distinct smells of spearmint and caraway, respectively. biorxiv.org

While specific studies on the differential biological activities of the (Z)- and (E)-isomers of 5,7-Octadien-2-ol, 2,6-dimethyl- are not extensively documented, it is a general principle that cis-trans isomerism can profoundly affect biological function. researchgate.netlongdom.org For example, in other classes of compounds, the cis and trans isomers have been shown to exhibit different potencies in anticonvulsant and antioxidant activities. researchgate.net The physical properties of cis and trans isomers also often differ, with trans isomers generally having higher melting points and lower densities. longdom.org These differences arise from the variations in molecular packing and intermolecular forces, which are influenced by the molecular shape dictated by the stereochemistry of the double bond.

Table 1: Comparison of Properties of (Z)- and (E)-isomers of 5,7-Octadien-2-ol, 2,6-dimethyl-

| Property | (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- | (E)-5,7-Octadien-2-ol, 2,6-dimethyl- |

| Synonym | (Z)-Ocimenol, cis-Ocimenol | trans-Ocimenol |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol |

| CAS Number | 7643-59-6 | 5986-38-9 |

Data sourced from NIST and PubChem databases. nist.govmdpi.comnih.gov

Correlating Structural Modifications with Receptor Binding or Enzymatic Modulation

The structure of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, a monoterpenoid alcohol, suggests potential interactions with various biological targets, particularly in insects where terpenoids play crucial roles as semiochemicals. nih.gov Terpenoids are known to interact with insect olfactory receptors (ORs), which are ligand-gated ion channels responsible for the sense of smell. actanaturae.runih.govresearchgate.net The hydroxyl group of (Z)-ocimenol could participate in hydrogen bonding, while the hydrocarbon backbone could engage in hydrophobic interactions within the binding pocket of a receptor.

Furthermore, terpenoids can modulate the activity of enzymes. For instance, some monoterpenoids are known to interact with the insect GABAergic system, acting as positive allosteric modulators of GABA receptors, or with the octopaminergic system, which is involved in various physiological processes in insects. nih.gov It is conceivable that (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- could exhibit similar activities.

Studies on structurally related compounds provide insights into how modifications can affect biological activity. For example, research on (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives, which share a similar carbon skeleton but have an amide functionality instead of a hydroxyl group, has demonstrated fungicidal activity. frontiersin.org This suggests that the nature of the functional group is a key determinant of the type and potency of biological activity. Modifications to the structure of (Z)-ocimenol, such as esterification of the hydroxyl group or alterations to the diene system, would likely lead to changes in its receptor binding affinity or enzymatic modulation profile.

Design and Synthesis of Analogs for Targeted Biological and Ecological Studies

To systematically investigate the structure-activity relationships of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, the design and synthesis of a series of analogs are essential. Such studies allow for the probing of the specific structural features responsible for its biological effects. Drawing inspiration from synthetic strategies for related terpenoids, analogs of (Z)-ocimenol could be prepared to explore the importance of the hydroxyl group, the conjugated diene, and the stereochemistry.

For instance, a synthetic route similar to that used for (Z/E)-3,7-dimethyl-2,6-octadienamide, which starts from nerol (B1678202) or geraniol (B1671447), could be adapted to produce ocimenol analogs. frontiersin.org Proposed analogs could include:

Ester and Ether Derivatives: To assess the importance of the hydrogen-bonding capability of the hydroxyl group.

Analogs with Modified Diene Systems: Saturation of one or both double bonds would reveal the role of the conjugated system in biological activity.

Isomeric Analogs: Synthesis of the pure (E)-isomer would allow for a direct comparison of the biological activities of the two stereoisomers.

Analogs with Altered Carbon Skeletons: Shortening or lengthening the carbon chain could provide insights into the spatial requirements of the binding site.

These analogs would be invaluable for targeted biological and ecological studies, such as investigating its role as a pheromone or allomone in insect communication.

Table 2: Proposed Analogs of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- for SAR Studies

| Analog | Proposed Modification | Rationale for Study |

| (Z)-2,6-dimethyl-5,7-octadien-2-yl acetate (B1210297) | Esterification of the hydroxyl group | Investigate the role of hydrogen bond donation |

| (Z)-2,6-dimethyl-5-octen-2-ol | Saturation of the C7-C8 double bond | Determine the importance of the conjugated diene |

| (E)-5,7-Octadien-2-ol, 2,6-dimethyl- | Synthesis of the pure trans-isomer | Elucidate the influence of stereochemistry on activity |

| (Z)-2,5-dimethyl-4,6-heptadien-2-ol | Shortening of the carbon chain | Probe the spatial constraints of the target binding site |

Ligand-Target Interaction Modeling

In the absence of experimental structural data for the complex of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- with a biological target, molecular modeling techniques such as docking can provide valuable insights into its potential binding modes. researchgate.netrsc.org Given its likely role as a semiochemical, a hypothetical modeling study could involve docking (Z)-ocimenol and its (E)-isomer into a homology model of a relevant insect olfactory receptor.

The process would typically involve:

Target Selection and Modeling: Identifying a relevant insect olfactory receptor and, if its experimental structure is unavailable, building a three-dimensional model based on the known structure of a related protein. ijbs.comfrontiersin.org

Ligand Preparation: Generating the 3D structures of (Z)- and (E)-ocimenol and optimizing their geometries.

Molecular Docking: Computationally placing the ligands into the predicted binding site of the receptor and scoring the different poses based on their predicted binding affinities. biorxiv.org

Analysis of Interactions: Examining the predicted binding poses to identify key molecular interactions, such as hydrogen bonds between the hydroxyl group of ocimenol and polar residues in the receptor, and hydrophobic interactions between the hydrocarbon chain and nonpolar residues.

Such a study could predict whether the (Z)- or (E)-isomer has a more favorable interaction with the receptor, providing a molecular basis for any observed differences in their biological activities. This in silico approach can guide the design of new analogs with potentially enhanced or more specific activities.

Computational and Theoretical Investigations of Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

For (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, quantum chemical calculations can be employed to determine its most stable three-dimensional conformations. By mapping the potential energy surface through systematic rotation of its single bonds, global and local energy minima can be identified. This analysis is crucial as the conformation of the molecule dictates its physical properties and biological activity.

Table 1: Computed Molecular Properties of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem ijeast.com |

| Molecular Weight | 154.25 g/mol | PubChem ijeast.com |

| XLogP3 | 2.9 | PubChem ijeast.com |

| Hydrogen Bond Donor Count | 1 | PubChem ijeast.com |

| Hydrogen Bond Acceptor Count | 1 | PubChem ijeast.com |

| Rotatable Bond Count | 4 | PubChem ijeast.com |

| Exact Mass | 154.135765193 Da | PubChem ijeast.com |

| Topological Polar Surface Area | 20.2 Ų | PubChem ijeast.com |

This table is generated from computationally predicted data available in public databases and does not represent experimentally verified values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations use classical mechanics to model the movements of atoms in a molecule or a system of molecules.

For (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum, in water, or within a lipid bilayer, which could be relevant for its potential role as a fragrance ingredient interacting with biological membranes. These simulations can reveal the flexibility of the molecule and the probabilities of it adopting certain shapes. nih.gov

MD is also a powerful tool for studying intermolecular interactions. For example, simulations could model how molecules of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- interact with each other in a liquid state or how they interact with solvent molecules like water or ethanol. nih.gov This can provide insights into properties like solubility, miscibility, and the formation of hydrogen bonds. Although specific MD studies on this compound are not published, the methodology is well-suited to investigate its behavior in various chemical systems. nih.govnih.gov

Prediction of Spectroscopic Signatures and Vibrational Properties

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra) of a molecule. nih.govrsc.org

The prediction of ¹H and ¹³C NMR spectra for (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. nih.gov These theoretical spectra can then be compared with experimental data to confirm the structure of the compound. Similarly, the calculation of its vibrational frequencies can help in the assignment of peaks in experimental IR and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. While experimental spectra for this compound are available in databases like the NIST WebBook, detailed computational studies predicting these signatures have not been published. nih.gov

In Silico Modeling of Biosynthetic Pathways and Metabolic Transformations

(Z)-5,7-Octadien-2-ol, 2,6-dimethyl- is a monoterpenoid, a class of natural products derived from the isoprene (B109036) precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govacademicjournals.org In silico, or computational, modeling can be a powerful tool to investigate the plausible biosynthetic pathways leading to this compound.

The biosynthesis of monoterpenoids generally proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce IPP and DMAPP. nih.govresearchgate.net These precursors are then condensed to form geranyl diphosphate (GPP), the direct precursor to most monoterpenoids. nih.gov Computational tools, including bioinformatics databases and quantum chemical calculations, can be used to identify potential enzymes (terpene synthases) that could catalyze the conversion of GPP into the specific carbon skeleton of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-. nih.gov These calculations can model the reaction mechanisms, including transition states and intermediates, to assess the feasibility of a proposed pathway. nih.gov

While specific in silico studies on the biosynthesis of (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- are not documented, the general framework for modeling terpenoid biosynthesis is well-established and could be applied to this molecule. researchgate.netnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property. youtube.com

For a compound like (Z)-5,7-Octadien-2-ol, 2,6-dimethyl-, which may have applications as a fragrance compound, QSAR studies could be used to predict its odor characteristics or intensity based on its molecular structure. nih.govnih.gov To build a QSAR model, a set of related compounds with known activities (e.g., odor thresholds) is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods are then used to find a correlation between these descriptors and the observed activity. youtube.comnih.gov

Although no specific QSAR models for (Z)-5,7-Octadien-2-ol, 2,6-dimethyl- have been published, its computed properties could be used as descriptors in broader QSAR studies of fragrance compounds. nih.gov

Future Research Directions and Translational Opportunities for Z 5,7 Octadien 2 Ol, 2,6 Dimethyl

Elucidating Novel Biosynthetic Enzymes and Genetic Determinants